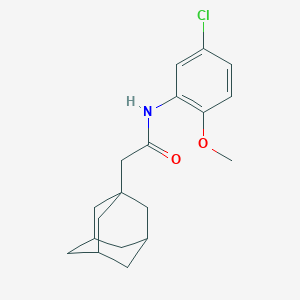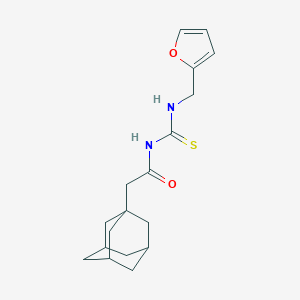![molecular formula C21H15N3O4 B251302 N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B251302.png)
N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide, also known as GSK-3β inhibitor, is a compound that has been extensively studied in scientific research for its potential therapeutic applications. The compound has been found to have a significant impact on various physiological and biochemical processes, making it a promising candidate for the development of new drugs.
Wirkmechanismus
N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide exerts its therapeutic effects by inhibiting this compoundβ. This compoundβ is involved in the phosphorylation of various proteins, including tau, beta-catenin, and insulin receptor substrate-1 (IRS-1). Inhibition of this compoundβ leads to the dephosphorylation of these proteins, resulting in a wide range of physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been found to have a significant impact on various physiological and biochemical processes. The compound has been shown to improve glucose metabolism, reduce inflammation, and enhance neuroprotection. Additionally, the compound has been found to have potential therapeutic applications in the treatment of various diseases, including Alzheimer's disease, diabetes, and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide has several advantages for use in lab experiments. The compound is highly potent and selective, making it an ideal tool for studying the role of this compoundβ in various physiological and pathological processes. However, the compound has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide. One potential direction is the development of new drugs based on the compound's structure and mechanism of action. Additionally, further studies are needed to determine the compound's potential therapeutic applications in the treatment of various diseases, including Alzheimer's disease, diabetes, and cancer. Finally, future research should focus on improving the compound's solubility and reducing its potential toxicity.
Synthesemethoden
The synthesis of N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide involves several steps. The first step involves the reaction of 2-methyl-5-nitrophenylamine with ethyl 2-bromoacetate to form 2-methyl-5-nitrophenyl 2-bromoacetate. The second step involves the reduction of the nitro group to an amino group using palladium on carbon as a catalyst. The third step involves the reaction of the amino group with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid to form the final product.
Wissenschaftliche Forschungsanwendungen
N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic applications. The compound has been found to be a potent inhibitor of glycogen synthase kinase-3 beta (this compoundβ), an enzyme that plays a crucial role in various physiological and pathological processes. This compoundβ is involved in the regulation of glycogen synthesis, protein synthesis, cell proliferation, and apoptosis.
Eigenschaften
Molekularformel |
C21H15N3O4 |
|---|---|
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C21H15N3O4/c1-12-4-5-14(21-24-19-17(28-21)3-2-8-22-19)9-15(12)23-20(25)13-6-7-16-18(10-13)27-11-26-16/h2-10H,11H2,1H3,(H,23,25) |
InChI-Schlüssel |
ZNMXZONNQREDDI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B251219.png)
![N-(1-adamantylacetyl)-N'-[4-(4-methyl-1-piperazinyl)phenyl]thiourea](/img/structure/B251222.png)
![2-[(1-Adamantylacetyl)amino]benzamide](/img/structure/B251226.png)


![Dimethyl 5-[(1-adamantylacetyl)amino]isophthalate](/img/structure/B251229.png)

![Methyl 2-({[(1-adamantylacetyl)amino]carbothioyl}amino)benzoate](/img/structure/B251232.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B251233.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B251234.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B251235.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251238.png)
![2-(2,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251239.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B251241.png)
